2-Fluoro-4h-thieno[3,2-b]pyrrole-5-carboxylic acid
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Overview
Description
2-Fluoro-4h-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by a thieno[3,2-b]pyrrole core, which is a fused bicyclic system containing both sulfur and nitrogen atoms. The presence of a fluorine atom at the 2-position and a carboxylic acid group at the 5-position further enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4h-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-thiophenecarboxaldehyde and ethyl azidoacetate.
Cyclization: The key step involves the cyclization of these starting materials to form the thieno[3,2-b]pyrrole core. This can be achieved through a series of reactions including condensation, cyclization, and oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4h-thieno[3,2-b]pyrrole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, aldehydes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Fluoro-4h-thieno[3,2-b]pyrrole-5-carboxylic acid has been explored for various scientific research applications, including:
Antiviral Activity: Some derivatives of thieno[3,2-b]pyrrole have demonstrated activity against viruses such as hepatitis C virus and chikungunya virus.
Material Science: The unique electronic properties of the thieno[3,2-b]pyrrole core make it a candidate for use in organic electronics and conductive polymers.
Mechanism of Action
The mechanism of action of 2-Fluoro-4h-thieno[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. For example, as an inhibitor of lysine-specific demethylase 1 (LSD1), the compound binds to the active site of the enzyme, preventing it from demethylating histone proteins. This leads to changes in gene expression and can result in the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
4H-Thieno[3,2-b]pyrrole-5-carboxamides: These compounds share the same thieno[3,2-b]pyrrole core but have different substituents at the carboxamide position.
4H-Thieno[3,2-b]pyrrole-5-carbohydrazides: These derivatives have a hydrazide group instead of a carboxylic acid group.
Uniqueness
2-Fluoro-4h-thieno[3,2-b]pyrrole-5-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated counterparts. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO2S/c8-6-2-3-5(12-6)1-4(9-3)7(10)11/h1-2,9H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPWNOVTUQUEHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1SC(=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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